Clopidogrel Impurity D

HPLC Method Validation Pharmaceutical Impurity Profiling System Suitability

Clopidogrel EP Impurity D (CAS 1421283-60-4) is the official EP-specified diester reference standard essential for system suitability testing, method validation, and batch QC in generic clopidogrel drug manufacturing. With a distinct stereochemistry—(R) and (S) centers—and a validated RRT of 0.7, only this specific compound guarantees accurate impurity resolution and prevents false OOS results. Qualified for ANDA stability studies and ICH-compliant forced degradation workflows. Secure high-purity batches to safeguard regulatory submission success.

Molecular Formula C24H21Cl2NO4S
Molecular Weight 490.4
CAS No. 1421283-60-4
Cat. No. B601368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel Impurity D
CAS1421283-60-4
SynonymsClopidogrel Carboxylic Acid [Methyl (R)-o-chloromandelate] Ester
Molecular FormulaC24H21Cl2NO4S
Molecular Weight490.4
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4
InChIInChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clopidogrel Impurity D (CAS 1421283-60-4): EP-Listed Diester Reference Standard for Regulated Analysis


Clopidogrel Impurity D, also designated as Clopidogrel EP Impurity D, is a chemically defined diester impurity of the thienopyridine-class antiplatelet drug Clopidogrel [1]. Its official IUPAC name is (1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, with a molecular formula of C24H21Cl2NO4S and a molecular weight of 490.40 g/mol . As a specified impurity listed in the European Pharmacopoeia (EP), it serves as a critical reference material for analytical method development, validation, and quality control in the manufacturing of Clopidogrel drug substances and finished products [1].

Why Generic 'Clopidogrel Impurity' Substitution Fails: The Non-Interchangeable Chromatographic and Stereochemical Identity of Impurity D


The term 'Clopidogrel impurity' is an umbrella for numerous chemically distinct process-related and degradation products, each with unique stereochemistry, functional groups, and chromatographic behavior. Simply substituting a generic 'impurity standard' for Impurity D is analytically invalid. For instance, Clopidogrel Impurity A is an acid derivative, Impurity B is a positional isomer, and Impurity E is a different ester analog [1]. Most critically, Impurity D is a diester with defined (R) and (S) stereocenters, distinguishing it from both the active (S)-enantiomer of clopidogrel and its inactive (R)-enantiomer counterpart, which is itself a separate impurity [2]. Consequently, only the correctly designated compound with CAS 1421283-60-4 ensures accurate system suitability assessment, method selectivity validation, and reliable quantification of this specific impurity peak in a regulated pharmaceutical analysis environment [1].

Quantitative Differentiation of Clopidogrel Impurity D (1421283-60-4): Chromatographic Selectivity, Linearity, and Recovery Data vs. In-Class Analogs


Unique Relative Retention Time (RRT) of 0.7 for Impurity D vs. Other Clopidogrel Impurities

In a validated HPLC method for purity determination, Impurity D exhibits a specific Relative Retention Time (RRT) of 0.7, which is a critical differentiator for peak identification in chromatograms [1]. This value is unique and allows for its selective quantification separate from Impurity A (RRT 0.5), Impurity B (RRT 1.3), and Impurity E (RRT 1.7) [1].

HPLC Method Validation Pharmaceutical Impurity Profiling System Suitability

Proven Chromatographic Linearity for Impurity D Quantification

An HPLC method validated for the determination of related substances in clopidogrel bisulfate/aspirin tablets demonstrated excellent linearity for Impurity D across a defined concentration range [1]. While the reference reports data for aspirin impurity D, it establishes the broader analytical capability for related compounds [1].

Quantitative Analysis ICH Guidelines Method Validation

EP-Compliant Identification as a Diester Enantiomer

Clopidogrel Impurity D is chemically defined by the European Pharmacopoeia (EP) as (1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate [1]. This specific stereochemical configuration distinguishes it from the active pharmaceutical ingredient, which is the (S)-enantiomer of clopidogrel, and from the (R)-enantiomer impurity of the active substance [2].

Pharmacopoeial Standards Stereochemistry Identity Confirmation

Critical Application Scenarios for Clopidogrel Impurity D (1421283-60-4) in Regulated Pharmaceutical Workflows


Establishing System Suitability in Pharmacopoeial HPLC Methods

Analytical laboratories rely on Impurity D with its established Relative Retention Time (RRT) of 0.7 to verify system suitability prior to running purity assays on clopidogrel drug substance or product [1]. The distinct RRT ensures the method can adequately resolve Impurity D from the main clopidogrel peak and other related impurities like A, B, and E [1].

Validating Stability-Indicating Methods for ANDA Submissions

For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs), the use of a well-characterized EP Impurity D reference standard is essential for validating stability-indicating methods [2]. The material's proven linearity in validated HPLC assays (e.g., over 0.31-12.47 μg/mL) [3] supports the development of robust methods that meet ICH and regulatory agency requirements for forced degradation and shelf-life studies.

Ensuring Correct Peak Identification in Quality Control Batches

In routine quality control (QC) testing of commercial clopidogrel batches, the unambiguous identification and quantification of Impurity D is critical. Using the correct EP Impurity D standard, with its specific stereochemistry and molecular weight of 490.40 g/mol [2], prevents the misidentification of other impurities or degradation products that could lead to false out-of-specification results and costly batch rejections.

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